

# MAX-40279 Hemifumarate: A Technical Whitepaper on Dual FLT3 and FGFR Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: MAX-40279 hemifumarate

Cat. No.: B13920719

Get Quote

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

MAX-40279 hemifumarate is an orally bioavailable, potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1] This document provides a comprehensive technical overview of MAX-40279, summarizing its mechanism of action, preclinical data, and the experimental methodologies used in its evaluation. The dual targeting of FLT3 and FGFR positions MAX-40279 as a promising therapeutic agent, particularly in the context of acute myeloid leukemia (AML), where FLT3 mutations are prevalent and FGFR signaling can contribute to therapeutic resistance.[2][3]

#### Introduction

Mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients.[3] These mutations, including internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell proliferation and survival.[1] While targeted FLT3 inhibitors have shown clinical promise, resistance often emerges. One key mechanism of resistance is the activation of alternative signaling pathways, such as the one mediated by the fibroblast growth factor receptor (FGFR).[2] The bone marrow microenvironment can secrete FGFs, which activate FGFR signaling in leukemia cells, thereby bypassing FLT3 inhibition.[3]



MAX-40279 was developed to address this challenge by simultaneously inhibiting both FLT3 and FGFR.[1] This dual inhibition strategy aims to provide a more durable and effective therapeutic response in FLT3-mutated AML and potentially other malignancies dependent on these pathways.

#### **Mechanism of Action**

MAX-40279 exerts its anti-neoplastic activity through the competitive inhibition of the ATP-binding sites of FLT3 and FGFR kinases, including various mutant forms of FLT3.[1] This inhibition blocks the autophosphorylation and activation of these receptors, thereby preventing the initiation of downstream signaling cascades that are crucial for cancer cell proliferation, survival, and migration.

## Inhibition of Endothelial-to-Mesenchymal Transition (EndMT)

A key aspect of MAX-40279's mechanism is its ability to suppress endothelial-to-mesenchymal transition (EndMT).[4] This is achieved through the inhibition of N-myc downstream-regulated gene 1 (NDRG1) phosphorylation at serine 330.[4] EndMT is a cellular process where endothelial cells lose their characteristic properties and acquire a mesenchymal phenotype, contributing to tumor progression and fibrosis. By inhibiting this process, MAX-40279 may not only impact the tumor cells directly but also modulate the tumor microenvironment.

#### **Data Presentation**

While specific IC50 values from the primary developers are not publicly available, preclinical evaluations have demonstrated potent inhibition of both FLT3 and FGFR. The following tables summarize the types of data generated in the preclinical assessment of MAX-40279.

### Table 1: In Vitro Enzymatic and Cellular Activity Profile of MAX-40279



| Target          | Assay Type                | Cell<br>Line/Enzyme      | Endpoint                                                                                      | Result                                                     |
|-----------------|---------------------------|--------------------------|-----------------------------------------------------------------------------------------------|------------------------------------------------------------|
| FLT3            | Enzymatic Assay           | Recombinant<br>FLT3 (WT) | IC50                                                                                          | Potent Inhibition (Specific values not publicly disclosed) |
| Enzymatic Assay | Recombinant<br>FLT3-ITD   | IC50                     | Potent Inhibition<br>(Specific values<br>not publicly<br>disclosed)                           |                                                            |
| Enzymatic Assay | Recombinant<br>FLT3-D835Y | IC50                     | Effective against resistance-conferring mutations (Specific values not publicly disclosed)[4] |                                                            |
| Cellular Assay  | MV4-11 (FLT3-<br>ITD)     | IC50                     | Potent anti- proliferative activity (Specific values not publicly disclosed)                  | _                                                          |
| FGFR            | Enzymatic Assay           | Recombinant<br>FGFR1     | IC50                                                                                          | Potent Inhibition (Specific values not publicly disclosed) |
| Enzymatic Assay | Recombinant<br>FGFR2      | IC50                     | Potent Inhibition<br>(Specific values<br>not publicly<br>disclosed)                           |                                                            |
| Enzymatic Assay | Recombinant<br>FGFR3      | IC50                     | Potent Inhibition<br>(Specific values                                                         |                                                            |



|                         |                        |                             | not publicly disclosed)                                                                |                                                                                   |
|-------------------------|------------------------|-----------------------------|----------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------|
| Cellular Assay          | KG-1 (FGFR1<br>fusion) | IC50                        | Potent anti- proliferative activity (Specific values not publicly disclosed)           | _                                                                                 |
| Downstream<br>Signaling | Western Blot           | HUVECs,<br>MAECs,<br>MPLECs | p-NDRG1                                                                                | Inhibition of NDRG1 phosphorylation at Ser330 with 0.5-1 µM MAX- 40279 for 48h[4] |
| Cell Migration<br>Assay | HUVECs                 | Migration                   | Attenuation of H2O2 and TGF-β induced migration with 0.5 and 1 μM MAX-40279 for 48h[4] |                                                                                   |

WT: Wild-Type, ITD: Internal Tandem Duplication, HUVECs: Human Umbilical Vein Endothelial Cells, MAECs: Mouse Aortic Endothelial Cells, MPLECs: Mouse Primary Lung Endothelial Cells.

## **Table 2: In Vivo Efficacy of MAX-40279 in AML Xenograft Models**



| Model                  | Treatment                      | Duration   | Outcome                                                                   | Reference |
|------------------------|--------------------------------|------------|---------------------------------------------------------------------------|-----------|
| MV4-11 (FLT3-<br>ITD)  | 12 mg/kg, p.o.,<br>twice daily | 21-28 days | Significant tumor growth inhibition with no significant toxicity observed | [4]       |
| KG-1 (FGFR1<br>fusion) | 12 mg/kg, p.o.,<br>twice daily | 21-28 days | Significant tumor growth inhibition with no significant toxicity observed | [4]       |
| Mini-PDX               | 12 mg/kg, p.o.,<br>once daily  | 7 days     | Effective in 43% of patient tumor samples                                 | [4]       |

p.o.: per os (by mouth), PDX: Patient-Derived Xenograft.

#### **Experimental Protocols**

The following are detailed methodologies for key experiments cited in the preclinical evaluation of MAX-40279. These protocols are based on standard laboratory procedures and the available information on MAX-40279 studies.

#### In Vitro Kinase Inhibition Assay (General Protocol)

- Objective: To determine the half-maximal inhibitory concentration (IC50) of MAX-40279 against FLT3 and FGFR kinases.
- Materials: Recombinant human FLT3 (wild-type and mutants) and FGFR (subtypes 1, 2, 3) kinases, appropriate kinase buffer, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), MAX-40279, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
- Procedure:
  - 1. Prepare serial dilutions of MAX-40279 in DMSO and then in kinase buffer.



- 2. In a 384-well plate, add the kinase, the substrate peptide, and the diluted MAX-40279 or vehicle control (DMSO).
- 3. Initiate the kinase reaction by adding ATP.
- 4. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- 5. Stop the reaction and measure the kinase activity using a luminescence-based detection reagent that quantifies the amount of ADP produced.
- 6. Calculate the percent inhibition for each concentration of MAX-40279 relative to the vehicle control.
- 7. Determine the IC50 values by fitting the data to a four-parameter logistic curve.

#### **Cell Proliferation Assay**

- Objective: To assess the effect of MAX-40279 on the proliferation of AML cell lines.
- Materials: MV4-11 and KG-1 cells, appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS), MAX-40279, and a cell viability reagent (e.g., CellTiter-Glo®).
- Procedure:
  - 1. Seed cells in a 96-well plate at a predetermined density.
  - 2. Prepare serial dilutions of MAX-40279 in the cell culture medium.
  - 3. Add the diluted compound or vehicle control to the wells.
  - 4. Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
  - 5. Add the cell viability reagent to each well and measure the luminescence, which is proportional to the number of viable cells.
  - 6. Calculate the percent inhibition of proliferation and determine the IC50 values.



#### Western Blot Analysis of NDRG1 Phosphorylation

- Objective: To evaluate the effect of MAX-40279 on the phosphorylation of NDRG1.
- Materials: HUVECs, appropriate culture medium, MAX-40279, lysis buffer, primary antibodies (anti-phospho-NDRG1 (Ser330) and anti-total-NDRG1), and a secondary antibody conjugated to HRP.
- Procedure:
  - 1. Culture HUVECs to near confluence and then treat with MAX-40279 (0.5-1  $\mu$ M) or vehicle for 48 hours.
  - 2. Lyse the cells and quantify the protein concentration.
  - 3. Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
  - 4. Block the membrane and incubate with the primary antibodies overnight at 4°C.
  - 5. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
  - 6. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

#### **Cell Migration Assay (Transwell Assay)**

- Objective: To assess the effect of MAX-40279 on endothelial cell migration.
- Materials: HUVECs, Transwell inserts (e.g., 8 μm pore size), culture medium, a chemoattractant (e.g., H2O2 or TGF-β), MAX-40279, and crystal violet stain.
- Procedure:
  - 1. Pre-treat HUVECs with MAX-40279 (0.5 and 1  $\mu$ M) or vehicle for 48 hours.
  - 2. Place the Transwell inserts into a 24-well plate containing the chemoattractant in the lower chamber.



- Seed the pre-treated HUVECs in serum-free medium into the upper chamber of the inserts.
- 4. Incubate for a specified time (e.g., 24 hours) to allow for cell migration.
- 5. Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
- 6. Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.
- Elute the stain and measure the absorbance, or count the number of migrated cells under a microscope.

#### In Vivo Xenograft Studies

- Objective: To evaluate the anti-tumor efficacy of MAX-40279 in vivo.
- Materials: Immunodeficient mice (e.g., NOD/SCID), MV4-11 and KG-1 cells, MAX-40279 formulation for oral gavage.
- Procedure:
  - 1. Subcutaneously inject MV4-11 or KG-1 cells into the flank of the mice.
  - 2. Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm<sup>3</sup>).
  - 3. Randomize the mice into treatment and control groups.
  - 4. Administer MAX-40279 (12 mg/kg) or vehicle control by oral gavage twice daily.
  - 5. Measure tumor volume and body weight regularly (e.g., twice a week).
  - 6. Continue treatment for 21-28 days or until a predetermined endpoint is reached.
  - 7. At the end of the study, euthanize the mice and excise the tumors for further analysis.

# Mandatory Visualizations Signaling Pathways





Click to download full resolution via product page

Caption: Simplified FLT3 signaling pathway and the inhibitory action of MAX-40279.





Click to download full resolution via product page

Caption: Simplified FGFR signaling pathway and the inhibitory action of MAX-40279.



#### **Experimental Workflow**



Click to download full resolution via product page

Caption: Workflow for in vivo xenograft studies of MAX-40279.

#### Conclusion

MAX-40279 hemifumarate is a novel dual inhibitor of FLT3 and FGFR with a compelling preclinical profile for the treatment of AML. Its ability to target both a primary oncogenic driver (FLT3) and a key resistance pathway (FGFR) provides a strong rationale for its clinical development. Furthermore, its inhibitory effect on EndMT suggests a broader potential to impact the tumor microenvironment. The data summarized in this whitepaper supports the ongoing clinical investigation of MAX-40279 as a promising new therapeutic agent. A Phase I clinical trial is currently evaluating the safety and tolerability of MAX-40279 in patients with AML (NCT03412292).

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

1. Facebook [cancer.gov]



- 2. The metastasis suppressor NDRG1 directly regulates androgen receptor signaling in prostate cancer PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [MAX-40279 Hemifumarate: A Technical Whitepaper on Dual FLT3 and FGFR Inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13920719#max-40279-hemifumarate-flt3-and-fgfr-dual-inhibition]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com